molecular formula C23H21BrN4O2 B10951800 6-Amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10951800
M. Wt: 465.3 g/mol
InChI Key: JUENRTJBVPADOR-UHFFFAOYSA-N
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Description

6-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a bromophenoxy group, a dimethylphenyl group, and a dihydropyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrazole core. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via nucleophilic substitution reactions. This step often requires the use of bromophenol and a suitable leaving group.

    Formation of the Dihydropyrano[2,3-c]pyrazole Ring: The dihydropyrano[2,3-c]pyrazole ring is formed through a cyclization reaction involving the pyrazole core and an appropriate aldehyde or ketone.

    Introduction of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the cyanide group, converting it to an amine or other functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents include alkyl halides and aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory, anticancer, and antimicrobial agent.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
  • 6-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Uniqueness

The uniqueness of 6-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific structural features, such as the presence of the bromophenoxy group and the dihydropyrano[2,3-c]pyrazole core

Properties

Molecular Formula

C23H21BrN4O2

Molecular Weight

465.3 g/mol

IUPAC Name

6-amino-4-[5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H21BrN4O2/c1-12-8-13(2)18(9-15(12)11-29-17-6-4-16(24)5-7-17)21-19(10-25)22(26)30-23-20(21)14(3)27-28-23/h4-9,21H,11,26H2,1-3H3,(H,27,28)

InChI Key

JUENRTJBVPADOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1COC2=CC=C(C=C2)Br)C3C(=C(OC4=NNC(=C34)C)N)C#N)C

Origin of Product

United States

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